1-(azepan-1-yl)-2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one
Description
1-(azepan-1-yl)-2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 1H-indol-3-yl group at position 5, a 2-methoxyethyl group at position 4, and a sulfanyl ethanone moiety linked to an azepane (7-membered cyclic amine) at position 1.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2S/c1-28-13-12-26-20(17-14-22-18-9-5-4-8-16(17)18)23-24-21(26)29-15-19(27)25-10-6-2-3-7-11-25/h4-5,8-9,14,22H,2-3,6-7,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOKMGJFNUIKNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC(=O)N2CCCCCC2)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(azepan-1-yl)-2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one is a complex organic molecule characterized by its unique structural features, including an azepane ring, an indole moiety, and a triazole ring. This composition suggests potential for diverse biological activities, particularly in medicinal chemistry. Preliminary studies indicate that similar compounds exhibit significant antimicrobial, antifungal, and anticancer properties.
Structural Overview
The structure of the compound can be broken down as follows:
| Structural Feature | Description |
|---|---|
| Azepane Ring | A seven-membered saturated ring contributing to the compound's rigidity and potential receptor interactions. |
| Indole Moiety | Known for its role in various biological activities, particularly in drug design due to its ability to interact with enzymes and receptors. |
| Triazole Ring | A five-membered ring that enhances the compound's pharmacological profile by providing additional interaction sites. |
| Sulfanyl Group | This functional group may enhance the compound's reactivity and biological interactions. |
Antimicrobial Properties
Preliminary investigations suggest that compounds with similar structural features exhibit notable antimicrobial activity. For instance, derivatives containing indole and triazole rings have been documented to interact with bacterial enzymes, potentially inhibiting their function and leading to bactericidal effects.
Anticancer Activity
The presence of the indole moiety is particularly significant in anticancer research. Indole derivatives have been shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of signaling pathways . The specific interactions of 1-(azepan-1-yl)-2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one with cancer-related targets remain to be elucidated.
The mechanism of action for this compound likely involves binding to specific biological targets such as enzymes or receptors. The sulfanyl group may facilitate interactions with active sites on proteins, while the indole and triazole rings could modulate enzyme activity or receptor signaling pathways . Further studies are needed to clarify these interactions quantitatively.
Case Studies and Research Findings
A review of related literature reveals several studies focusing on the biological activity of structurally similar compounds:
Table 1: Comparative Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | Triazole ring with methoxy substitution | Antimicrobial |
| 1-Azepan-1-Yl - 2 - Phenyl - 2 - (thioxo) | Azepane core with thioxo group | Anticancer |
| Indole-based derivatives | Indole structure with various substitutions | Antimicrobial and anticancer |
These compounds illustrate the potential for diverse biological activities stemming from similar structural motifs.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Triazole Derivatives
Key Observations :
- The target compound’s indole substituent distinguishes it from analogs with simpler aromatic (e.g., methoxyphenyl ) or heteroaromatic (e.g., quinoline ) groups. Indole’s planar structure and hydrogen-bonding capacity may enhance target binding compared to methoxy or halogenated substituents.
- The 2-methoxyethyl group at position 4 introduces an ether linkage, likely improving aqueous solubility relative to methyl or phenyl groups in analogs .
- The azepane ring contributes to higher molecular weight and lipophilicity (predicted logP ~3.5) compared to compounds with smaller cyclic amines or acyclic substituents.
Bioactivity and Pharmacological Potential
While direct bioactivity data for the target compound are unavailable, structural analogs provide insights:
- Indole-containing triazoles : Compounds like 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one () exhibit activity in kinase inhibition assays, suggesting the target compound may share similar mechanisms.
Computational and Experimental Validation
- Molecular similarity metrics: Tanimoto and Dice indices () could quantify structural overlap with known inhibitors, aiding virtual screening.
- Bioactivity clustering : demonstrates that triazoles with indole or sulfonyl groups cluster into distinct activity profiles, supporting targeted testing for anticancer or antimicrobial effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
